

sustained-release tipepidine tablet TS-141

clinical trial design

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tipepidine citrate

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Introduction & Clinical Rationale

TS-141 is a novel sustained-release (SR) formulation of tipepidine hibenazate, developed via drug repositioning for treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents [1]. Tipepidine, used as an antitussive (Asverin) for over 50 years, modulates monoamine levels in the brain by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This mechanism suggested potential therapeutic benefits for ADHD [1]. The development of a sustained-release tablet aims to maintain stable plasma concentrations, potentially improving efficacy and compliance compared to multiple daily doses of an immediate-release formulation.

TS-141 Formulation and Pharmacokinetic Profile

The core of TS-141's design is its sustained-release profile. A Phase I study in healthy adults confirmed that TS-141 provides sustained release of tipepidine, resulting in a different plasma exposure profile compared to the immediate-release formulation, Asverin [1].

Table 1: Key Pharmacokinetic Parameters of TS-141 from Phase I Studies

| Parameter | Finding/Outcome |
|--------------------------|---|
| Formulation Type | Sustained-Release (SR) Tablet [1] |
| Reference IR Formulation | Asverin (tipepidine hibenazate) [1] |
| Key PK Outcome | TS-141 demonstrated a sustained-release profile, altering plasma exposure compared to Asverin [1] |
| Critical Covariate | CYP2D6 phenotype significantly impacted plasma exposure of tipepidine [1] |

Detailed Clinical Trial Design & Protocols

The clinical development plan for TS-141 consisted of a Phase I study followed by a Phase II proof-of-concept trial.

Phase I Study Protocol

- **Objective:** To investigate the sustained-release profile of TS-141 and compare the plasma exposure (e.g., AUC, C_{max}, T_{max}) of tipepidine after administration of TS-141 versus Asverin.
- **Design:** An open-label, randomized-sequence crossover study [1].
- **Participants:** Healthy adult volunteers.
- **Interventions:** Administration of TS-141 and the immediate-reference drug (Asverin).
- **Endpoint:** Pharmacokinetic parameters of tipepidine.
- **Key Finding:** The study confirmed the sustained-release profile of TS-141 and established that the CYP2D6 phenotype has significant effects on the plasma exposure of tipepidine [1].

Phase II Study Protocol

- **Objective:** To examine the efficacy and safety of TS-141 in pediatric and adolescent ADHD patients.
- **Trial Registration:** JapicCTI-163244 (Registered 9 May 2016) [1].
- **Study Design:** An 8-week treatment, randomized, parallel-group, double-blind, placebo-controlled trial [1].
- **Participants:**

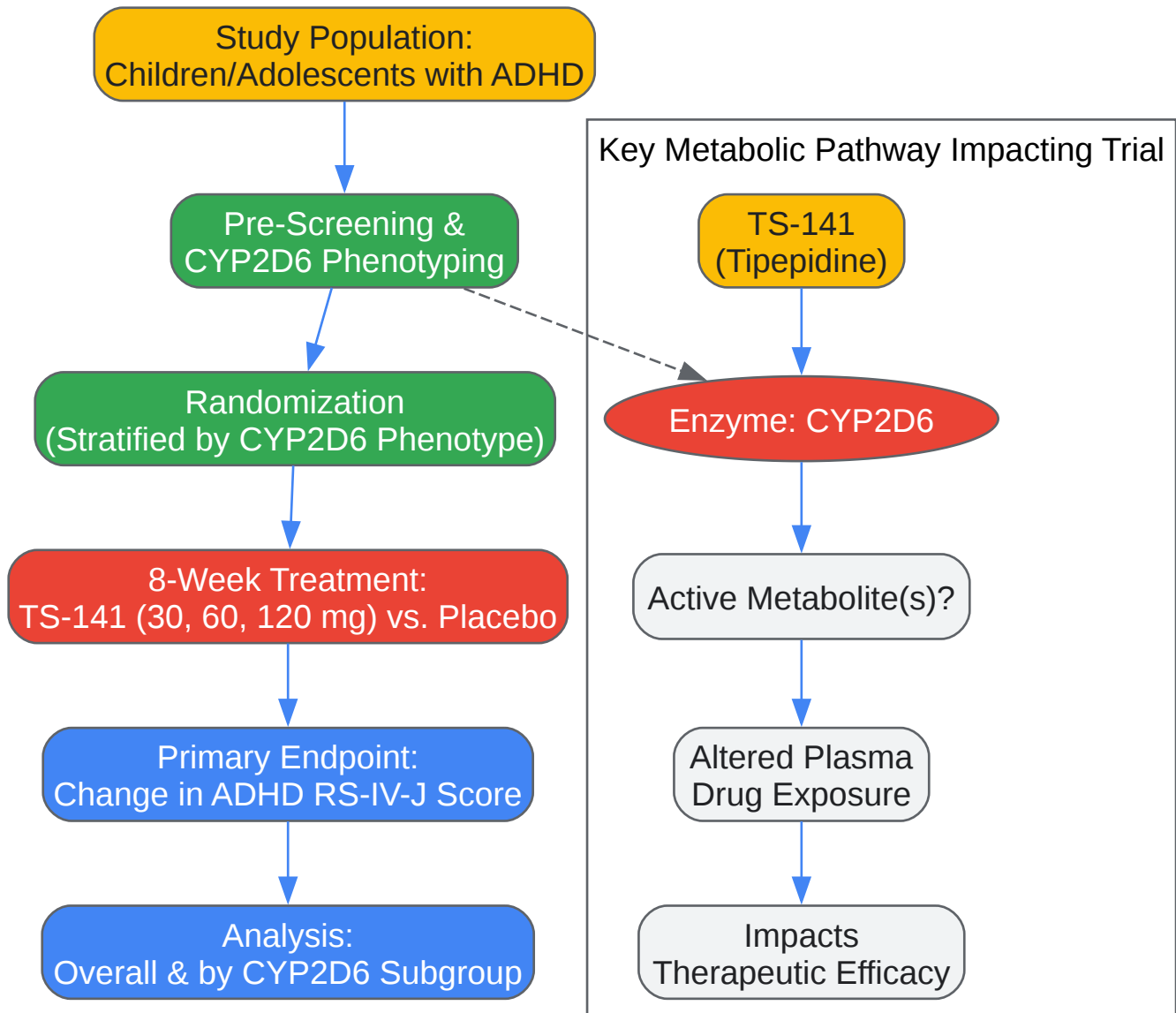
- **Population:** Children and adolescents aged 6–17 years diagnosed with ADHD.
- **Sample Size:** 216 patients.
- **Randomization:** Patients were randomized according to their **CYP2D6 phenotype** (e.g., Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM)) [1].
- **Interventions & Dosing:**
 - Patients were randomized to one of four treatment arms:
 - TS-141 30 mg (once daily)
 - TS-141 60 mg (once daily)
 - TS-141 120 mg (60 mg twice daily)
 - Placebo
- **Primary Endpoint:** Change from baseline in the **ADHD Rating Scale IV-Japanese version (ADHD RS-IV-J)** score [1].
- **Key Methodological Considerations:**
 - **Pharmacogenomic Planning:** The protocol mandated pre-screening for CYP2D6 phenotype and stratified randomization based on the results [1].
 - **Dosing Regimen:** The 120 mg dose was administered as two 60 mg tablets twice a day to maintain the sustained-release effect over 24 hours.

Table 2: Phase II Clinical Trial Dosing and Key Findings

| Treatment Arm | Dosing Regimen | Overall Efficacy (vs. Placebo) | Efficacy in CYP2D6 IM Subgroup |
|---------------|-------------------|--------------------------------|--|
| Placebo | - | Reference | Reference |
| TS-141 30 mg | Once daily | No significant difference [1] | Not specified |
| TS-141 60 mg | Once daily | No significant difference [1] | Not specified |
| TS-141 120 mg | 60 mg twice daily | No significant difference [1] | A trend toward larger improvement in ADHD RS-IV-J scores vs. placebo [1] |

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the key stages and critical metabolic pathway considered in the TS-141 clinical trial design.



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Diagram 1: TS-141 Clinical Trial Workflow and Metabolic Considerations. The trial design integrated CYP2D6 phenotyping due to its critical role in tipepidine metabolism and exposure, which directly influenced the primary efficacy outcome [1].

Critical Analysis & Key Takeaways for Future Development

- **Confirmation of Sustained-Release Profile:** The Phase I study successfully established that TS-141 has a sustained-release pharmacokinetic profile, which is the foundational rationale for its once- or twice-daily dosing regimen in the Phase II trial [1].
- **Central Role of Pharmacogenomics:** The TS-141 development program highlights the critical importance of integrating pharmacogenomics early in clinical trial design. The efficacy of the drug was demonstrably dependent on the interaction between the dose and the patient's **CYP2D6 phenotype** [1].
- **Dosing Considerations:** The Phase II results suggested that the doses tested (up to 120 mg/day), which were chosen based on the existing safety profile of the antitussive formulation, may have been insufficient for a robust overall treatment effect in a genetically diverse ADHD population. Future trials require dose-finding studies tailored specifically for the new indication [1].
- **Subgroup Promise:** The trend of efficacy observed in the **CYP2D6 Intermediate Metabolizer (IM)** subgroup at the 120 mg dose indicates a potential path forward. It suggests that higher doses or targeted treatment for specific pharmacogenetic profiles could be effective [1].

Recommendations for Future Protocols

- **Phase IIb/III Trial Design:** Subsequent studies should be powered to detect efficacy within specific CYP2D6 metabolizer groups (e.g., IMs and possibly EMs) rather than the general population.
- **Dose Optimization:** A dose-escalation study is warranted to determine the optimal therapeutic dose for the ADHD indication, which may be higher than the maximum dose used in the initial Phase II trial.
- **Broader Biomarker Exploration:** While CYP2D6 is critical, investigating the impact of other pharmacokinetic and pharmacodynamic genes could provide a more comprehensive understanding of response variability.

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References

1. Using the drug repositioning approach to develop a novel therapy... [pubmed.ncbi.nlm.nih.gov]

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